8-Chloro-5,6,7,8-tetrahydroisoquinoline hydrochloride
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Overview
Description
8-Chloro-5,6,7,8-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 8th position of the tetrahydroisoquinoline ring and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5,6,7,8-tetrahydroisoquinoline hydrochloride typically involves the chlorination of 5,6,7,8-tetrahydroisoquinoline. One common method is the reaction of 5,6,7,8-tetrahydroisoquinoline with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of 8-Chloro-5,6,7,8-tetrahydroisoquinoline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5,6,7,8-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to the parent tetrahydroisoquinoline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: 5,6,7,8-tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
8-Chloro-5,6,7,8-tetrahydroisoquinoline hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-5,6,7,8-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chlorine atom enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
8-Chloro-5,6,7,8-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as:
5,6,7,8-tetrahydroisoquinoline: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride:
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without any substituents, used as a basic building block in organic synthesis.
The unique presence of the chlorine atom in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H11Cl2N |
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Molecular Weight |
204.09 g/mol |
IUPAC Name |
8-chloro-5,6,7,8-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h4-6,9H,1-3H2;1H |
InChI Key |
LYTJTZPOGHSVTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CN=C2)Cl.Cl |
Origin of Product |
United States |
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